

The Enzymatic Conversion of Cholesterol to 25-Hydroxycholesterol by CH25H: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

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Abstract

Cholesterol 25-hydroxylase (CH25H) is an endoplasmic reticulum-associated enzyme that plays a pivotal role in cholesterol metabolism and innate immunity. It catalyzes the hydroxylation of cholesterol to form 25-hydroxycholesterol (25-HC), a potent oxysterol with diverse biological activities. This technical guide provides an in-depth overview of the core function of CH25H, including its biochemical properties, regulation, and the downstream signaling pathways modulated by its product, 25-HC. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction

Cholesterol homeostasis is critical for cellular function, and its dysregulation is implicated in numerous diseases. The enzymatic oxidation of cholesterol produces a class of molecules known as oxysterols, which are key signaling molecules in various physiological processes. Among these, 25-hydroxycholesterol (25-HC) has emerged as a crucial regulator of lipid metabolism, inflammation, and antiviral responses^{[1][2][3]}. The primary enzyme responsible for the synthesis of 25-HC from cholesterol is Cholesterol 25-hydroxylase (CH25H)^{[4][5]}.

CH25H is a member of the oxidoreductase family and is localized to the endoplasmic reticulum (ER)[1][6]. Unlike many other sterol hydroxylases, CH25H is not a cytochrome P450 enzyme but rather utilizes a diiron cofactor to catalyze the hydroxylation of cholesterol at the 25th position[7]. The expression of the CH25H gene is tightly regulated, most notably by interferons, classifying it as an interferon-stimulated gene (ISG)[4][5][8]. This inducibility links cholesterol metabolism directly to the innate immune response.

This guide will delve into the technical aspects of the CH25H-mediated conversion of cholesterol to 25-HC, providing researchers with the necessary information to investigate its role in health and disease.

Biochemical Properties and Regulation of CH25H

CH25H is a multi-pass transmembrane protein that resides in the ER[9][10]. Its catalytic activity is dependent on molecular oxygen and a diiron cofactor, which is characteristic of the fatty acid hydroxylase superfamily[7].

Regulation of CH25H Expression

The expression of CH25H is maintained at low basal levels in most tissues but can be robustly induced by various stimuli, primarily through immune signaling pathways[1][11].

- **Interferon Signaling:** Type I and Type II interferons (IFNs) are potent inducers of CH25H expression. This induction is mediated through the JAK/STAT signaling pathway. Upon IFN binding to its receptor, Janus kinases (JAKs) phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which then dimerize, translocate to the nucleus, and bind to IFN-stimulated response elements (ISREs) in the promoter region of target genes, including CH25H[6][12].
- **Toll-Like Receptor (TLR) Signaling:** Activation of TLRs by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), also leads to the upregulation of CH25H[5][13][14]. This induction is largely dependent on the production of IFNs as a downstream consequence of TLR activation[8][12].
- **Liver X Receptor (LXR) Signaling:** 25-HC itself can induce the expression of CH25H in an LXR-dependent manner, creating a positive feedback loop. LXRs are nuclear receptors that play a key role in cholesterol homeostasis[15][16][17].

The Role of 25-Hydroxycholesterol (25-HC)

The product of the CH25H-catalyzed reaction, 25-HC, is a highly bioactive molecule that exerts its effects through multiple mechanisms.

Regulation of Cholesterol Homeostasis

25-HC is a potent regulator of cellular cholesterol levels through its influence on the SREBP and LXR pathways.

- **SREBP Pathway Inhibition:** 25-HC inhibits the processing of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a master transcriptional regulator of cholesterol biosynthesis. 25-HC promotes the binding of the SREBP cleavage-activating protein (SCAP) to the Insulin-induced gene (Insig) proteins in the ER, which prevents the SCAP-SREBP complex from moving to the Golgi apparatus for proteolytic activation. This leads to a reduction in the synthesis of cholesterol and other lipids[18][19][20][21].
- **LXR Pathway Activation:** 25-HC is an agonist for Liver X Receptors (LXRs). Activation of LXRs leads to the transcriptional upregulation of genes involved in cholesterol efflux, transport, and excretion, such as ABCA1 and ABCG1[6][22][23].

Modulation of Immune Responses

As a product of an ISG, 25-HC plays a significant role in the immune system.

- **Antiviral Activity:** 25-HC has broad-spectrum antiviral activity against a range of enveloped viruses. It is thought to inhibit viral entry by altering membrane fluidity and cholesterol composition, thereby preventing fusion of the viral and cellular membranes[1][10][19].
- **Inflammatory Signaling:** 25-HC can act as both a pro- and anti-inflammatory molecule depending on the context. It can amplify inflammatory signaling in macrophages in response to TLR ligands[24]. Conversely, it can also suppress the production of certain inflammatory cytokines like IL-1 β by inhibiting the inflammasome[5].

Quantitative Data Summary

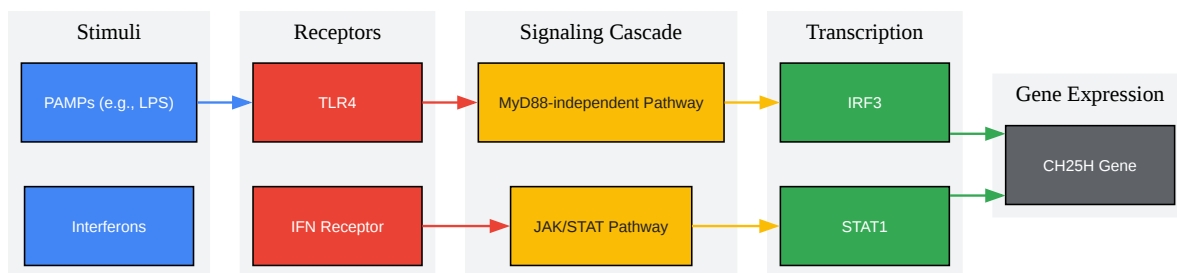
The following tables summarize key quantitative data related to CH25H and 25-HC from various studies.

| Parameter | Value | Organism/Cell Type | Reference |
|--|--------------------------------|---------------------------------------|-----------|
| CH25H mRNA Upregulation | | | |
| LPS (10 ng/mL, 2h) | 35-fold | Mouse bone marrow-derived macrophages | [13] |
| Poly I:C (1 µg/mL, 4h) | ~150-fold | Mouse bone marrow-derived macrophages | [8] |
| IFN-β (2000 U/mL, 4h) | ~250-fold | Mouse bone marrow-derived macrophages | [8] |
| Plasma 25-HC Levels | | | |
| Normal Human Plasma | 2-30 ng/mL | Human | [25] |
| TLR agonist-injected mice | up to 200 ng/mL | Mouse | [25] |
| LXR Activation by 25-HC | | | |
| EC50 for LXRα activation | ~1 µM | In vitro reporter assay | [22] |
| Inhibition of Viral Infection by 25-HC | | | |
| VSV (Vesicular Stomatitis Virus) | IC50 ~1-10 µM | Cultured cells | [8] |
| HSV-1 (Herpes Simplex Virus 1) | Significant inhibition at 2 µM | HepG2 cells | [2] |

Signaling and Experimental Workflow Diagrams

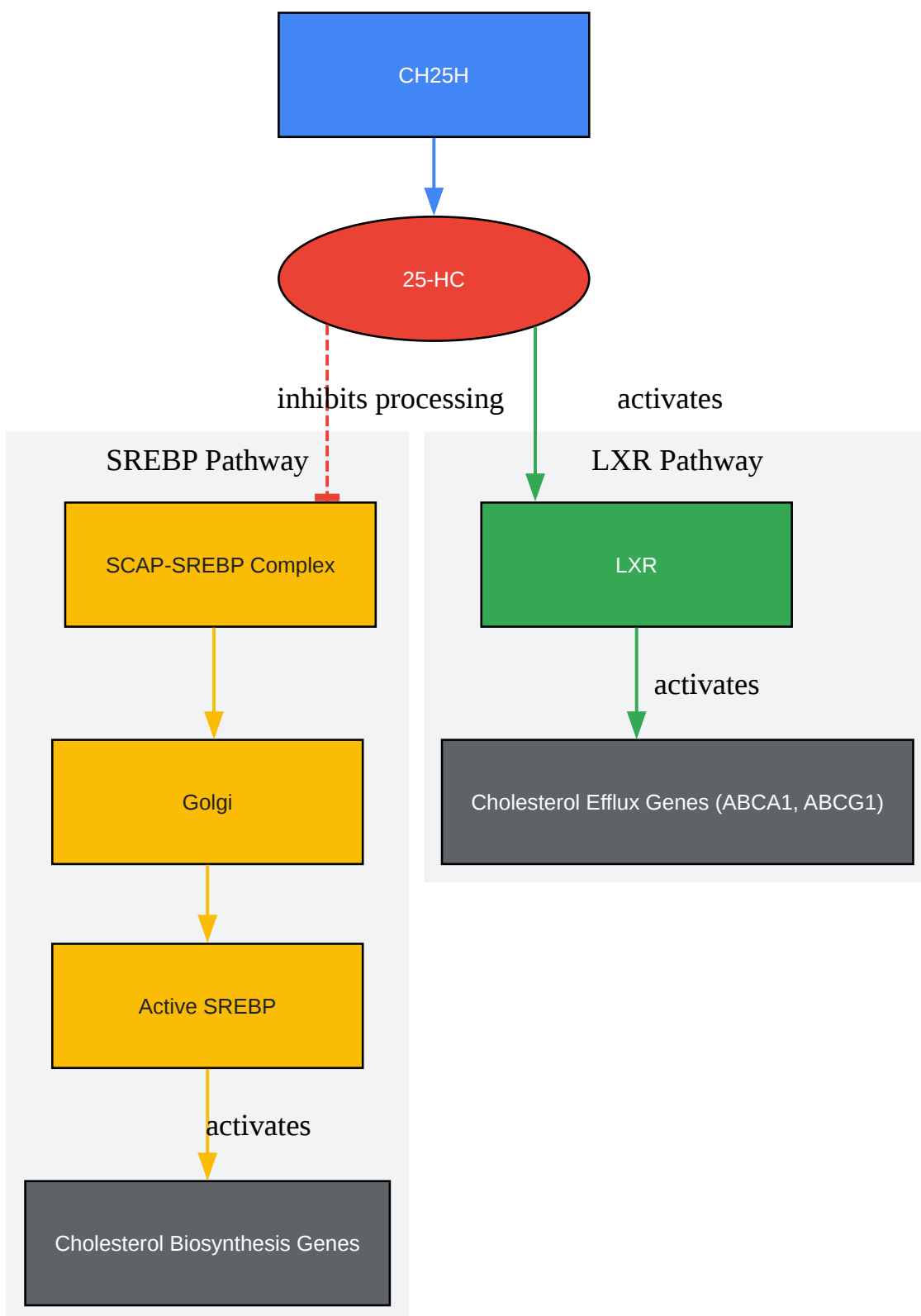
Signaling Pathways

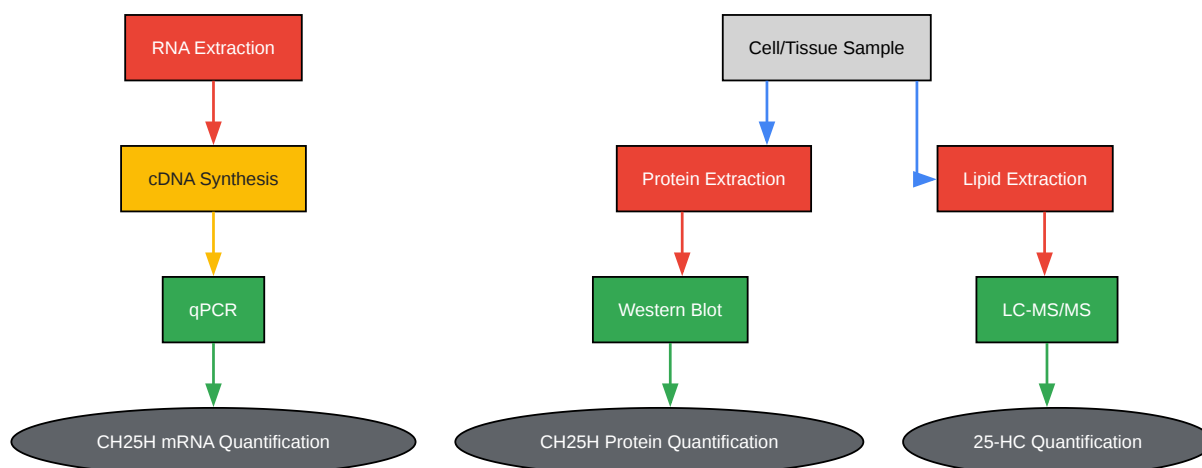
The following diagrams illustrate the key signaling pathways involving CH25H and 25-HC.



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Caption: Regulation of CH25H gene expression by interferons and PAMPs.





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- To cite this document: BenchChem. [The Enzymatic Conversion of Cholesterol to 25-Hydroxycholesterol by CH25H: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15579007#role-of-ch25h-in-converting-cholesterol-to-25-hydroxycholesterol>]

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